1,1,3-Trimethoxypropane

Description

Nomenclature and Structural Characteristics of 1,1,3-Trimethoxypropane

The compound is systematically named this compound under IUPAC nomenclature. biosynth.com It is also commonly referred to as 3-methoxypropionaldehyde dimethyl acetal (B89532), a name that clearly describes its structural origin as the acetal of 3-methoxypropionaldehyde. pharmaffiliates.com Its identity is unambiguously defined by its CAS Registry Number, 14315-97-0. biosynth.com

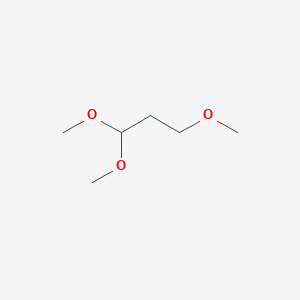

The molecular formula of this compound is C₆H₁₄O₃, and it has a molecular weight of approximately 134.18 g/mol . biosynth.com Structurally, it is a colorless to light yellow liquid characterized by a three-carbon chain. scirp.org The first carbon atom is bonded to two methoxy (B1213986) groups (-OCH₃), forming the acetal functional group, and also to a hydrogen atom and the rest of the carbon chain. The third carbon atom is bonded to a single methoxy group. This structure lacks hydrogen bond donors but contains three hydrogen bond acceptors in its ether linkages. scirp.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₄O₃ | biosynth.com |

| Molecular Weight | 134.18 g/mol | biosynth.com |

| CAS Number | 14315-97-0 | biosynth.com |

| Appearance | Clear colorless to light yellow liquid | scirp.org |

| Boiling Point | 143.1 °C at 760 mmHg | biosynth.com |

| Density | 0.941 g/cm³ | biosynth.com |

| Flash Point | 40.6 °C | biosynth.com |

| Refractive Index | n20/D 1.4 |

Historical Context of this compound Research

While a specific date for the first synthesis of this compound is not prominently documented, its emergence is intrinsically linked to the development of aldehyde chemistry and the use of acetals as protecting groups. The formation of acetals by reacting an aldehyde with an alcohol under acidic conditions has been a fundamental transformation in organic chemistry for over a century. This reaction provides a robust method for protecting the highly reactive aldehyde group from undesired reactions during multi-step syntheses.

The immediate precursor to this compound is 3-methoxypropionaldehyde. Research involving the reactions and preparations of various substituted aldehydes was a significant area of study throughout the 20th century. ncert.nic.inuacdn.net The need to handle and store reactive aldehydes like 3-methoxypropionaldehyde in a more stable form would have naturally led chemists to convert it to its corresponding dimethyl acetal, this compound.

Furthermore, the compound serves as a precursor in the synthesis of malondialdehyde derivatives. acs.org The study of malondialdehyde (MDA) itself, a key marker for lipid peroxidation, has a history dating back to the 1940s and 1950s. scirp.orgscirp.org The inherent instability of MDA necessitated the use of stable precursors, such as its tetra-alkyl acetals, for research and as standards in analytical methods. nih.gov The synthesis of these acetals often involves intermediates that are structurally related to this compound, placing its utility within this broader historical research context.

Contemporary Significance of this compound in Modern Chemistry

In modern chemistry, this compound continues to be a relevant and useful molecule, primarily as a synthetic intermediate. Its acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl group when needed. This strategy is crucial in the synthesis of complex organic molecules where functional group tolerance is a key consideration.

One of its significant applications is in the preparation of malondialdehyde derivatives. It can be used in processes that lead to the formation of 1,1,3,3-tetramethoxypropane (B13500), a widely used stable precursor for malondialdehyde. ncert.nic.inacs.orgu-szeged.hu Malondialdehyde is a critical compound in biomedical research for studying oxidative stress. rsc.org

Moreover, this compound is employed in the synthesis of heterocyclic compounds and specialized dyes. acs.org For example, it has been used as a source for the polymethine spacer in the synthesis of certain carbocyanine dyes, which have applications in various biological and technological fields. pharmaffiliates.com The compound also finds use as an organic solvent and in the production of additives for materials like plastics and rubbers. biosynth.comnih.gov

The study of its isomer, 1,2,3-trimethoxypropane (B1593376), as a "green" solvent derived from glycerol (B35011) has drawn recent attention. acs.orgrsc.org This focus on sustainable chemistry may open new avenues for evaluating this compound and its derivatives in similar eco-friendly applications.

Table 2: Research Applications of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Protected form of 3-methoxypropionaldehyde | pharmaffiliates.com |

| Precursor Synthesis | Intermediate for 1,1,3,3-tetramethoxypropane and other malondialdehyde derivatives | acs.org |

| Heterocycle & Dye Synthesis | Building block for constructing heterocyclic rings and polymethine spacers in dyes | pharmaffiliates.comacs.org |

| Material Science | Solvent and additive in the production of plastics and rubbers | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,3-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZYYYDRLJCHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074694 | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-97-0 | |

| Record name | 1,1,3-Trimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14315-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14315-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-Trimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 1,1,3 Trimethoxypropane

Acetal (B89532) Hydrolysis and Exchange Reactions of 1,1,3-Trimethoxypropane

The acetal group in this compound is susceptible to hydrolysis under acidic conditions, a characteristic reaction of acetals. This process involves the cleavage of the two C-O single bonds of the acetal functional group to yield an aldehyde and two molecules of alcohol. In the case of this compound, hydrolysis would yield 3-methoxypropanal (B1583901) and two equivalents of methanol (B129727).

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the following steps:

Protonation: One of the methoxy (B1213986) groups of the acetal is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol).

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting lone pair on the adjacent oxygen atom helps to stabilize the positive charge on the carbon atom, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.

Repeat of the Process: The hemiacetal then undergoes a similar sequence of protonation, loss of a second methanol molecule, nucleophilic attack by water, and deprotonation to yield the final aldehyde product, 3-methoxypropanal.

The presence of the β-methoxy group in this compound can influence the rate and stereochemical outcome of reactions involving the acetal carbon. Studies on acyclic β-alkoxy acetals have shown that the β-alkoxy group can electrostatically stabilize the intermediate oxocarbenium ion nih.govacs.org. This stabilization can affect the conformation of the reactive intermediate, potentially leading to diastereoselective substitution reactions if a chiral center is present or created during the reaction nih.govacs.org.

Acetal exchange reactions , also known as transacetalization, can occur when an acetal is treated with a different alcohol or a diol in the presence of an acid catalyst. For this compound, reaction with a diol such as ethylene glycol or propane-1,3-diol would lead to the formation of a cyclic acetal. These reactions are typically driven to completion by removing the lower-boiling alcohol (in this case, methanol) from the reaction mixture.

| Reactant | Reagent | Conditions | Product |

| This compound | H₂O, H⁺ (catalyst) | Aqueous acid | 3-Methoxypropanal, Methanol |

| This compound | Ethylene glycol, H⁺ (catalyst) | Anhydrous, removal of methanol | 2-(2-Methoxyethyl)-1,3-dioxolane |

| This compound | Propane-1,3-diol, H⁺ (catalyst) | Anhydrous, removal of methanol | 2-(2-Methoxyethyl)-1,3-dioxane |

Condensation Reactions Involving this compound

Condensation reactions are a fundamental class of reactions in organic synthesis for the formation of carbon-carbon bonds. While acetals themselves are generally not reactive under the basic conditions often employed for condensation reactions, their hydrolysis product, 3-methoxypropanal, is a reactive aldehyde that can readily participate in such transformations.

The hydrolysis of this compound in situ can generate 3-methoxypropanal, which can then undergo aldol condensation with other carbonyl compounds. In an aldol condensation , an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound magritek.comazom.comthermofisher.com.

For example, the reaction of 3-methoxypropanal (derived from this compound) with acetone under basic conditions would be expected to yield a β-hydroxy ketone. The general mechanism involves the deprotonation of an α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

3-Methoxypropanal, generated from the hydrolysis of this compound, can also participate in Knoevenagel condensations . This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid, malonates, or cyanoacetates) in the presence of a basic catalyst rsc.orgnih.gov.

The mechanism typically begins with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration usually occurs readily to yield a stable α,β-unsaturated product.

| Reaction Type | Reactants | Catalyst | Key Intermediate | Product Type |

| Aldol Condensation | 3-Methoxypropanal, Acetone | Base (e.g., NaOH) | Enolate of acetone | β-Hydroxy ketone |

| Knoevenagel Condensation | 3-Methoxypropanal, Diethyl malonate | Base (e.g., Piperidine) | Malonate carbanion | α,β-Unsaturated diester |

Reduction Reactions Mediated by or Occurring in the Presence of this compound

While direct participation of this compound as a reducing agent is not documented, its isomeric counterpart, 1,2,3-trimethoxypropane (B1593376) (1,2,3-TMP), has been investigated as a green, glycerol-based solvent for reduction reactions. rsc.org This suggests that this compound could potentially serve a similar role as a solvent in such transformations.

Research on the isomer 1,2,3-trimethoxypropane has demonstrated its utility as a solvent in the reduction of a variety of functional groups using 1,1,3,3-tetramethyldisiloxane (TMDS) as a benign hydride source in combination with a metal catalyst. rsc.org These findings provide a framework for the potential application of this compound in similar contexts.

Reduction of Nitriles: A novel process for the reduction of nitriles to primary amines has been developed using TMDS in combination with copper triflate (Cu(OTf)₂) in 1,2,3-TMP as the solvent. rsc.org This system offers an alternative to traditional reducing agents like aluminum hydrides.

Reduction of Nitro Compounds: The reduction of nitro compounds to amines is a fundamental transformation in organic synthesis. In the context of green chemistry, the use of 1,2,3-TMP as a solvent for the iron-catalyzed reduction of nitroarenes with TMDS has been explored. rsc.org For instance, the reduction of various nitro compounds was achieved using Fe(acac)₃ as the catalyst in 1,2,3-TMP at 80°C. rsc.org

Reduction of Esters and Carboxylic Acids: The reduction of esters and carboxylic acids to alcohols typically requires strong reducing agents. However, systems utilizing TMDS in conjunction with a catalyst in 1,2,3-TMP have been shown to be effective. For the reduction of methyl esters, a combination of V(O)(OiPr)₃ and TMDS in 1,2,3-TMP at 100°C was successful. rsc.org For carboxylic acids, InBr₃ was used as the catalyst with TMDS in 1,2,3-TMP at 60°C. rsc.org

Table 1: Reduction of Various Functional Groups in 1,2,3-Trimethoxypropane

| Functional Group | Substrate Example | Catalyst | Hydride Source | Solvent | Product |

|---|---|---|---|---|---|

| Nitrile | Benzonitrile | Cu(OTf)₂ | TMDS | 1,2,3-TMP | Benzylamine |

| Nitro | Nitrobenzene | Fe(acac)₃ | TMDS | 1,2,3-TMP | Aniline |

| Ester | Methyl benzoate | V(O)(OiPr)₃ | TMDS | 1,2,3-TMP | Benzyl alcohol |

| Carboxylic Acid | Benzoic acid | InBr₃ | TMDS | 1,2,3-TMP | Benzyl alcohol |

Data derived from studies on the isomer 1,2,3-trimethoxypropane. rsc.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically investigating the transformations of this compound are scarce in the current scientific literature. The primary reaction involving this compound for which a mechanism is well-understood is its acid-catalyzed hydrolysis to form malonaldehyde and methanol. This reaction proceeds via protonation of one of the methoxy groups, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of the remaining methoxy groups leads to the final products.

For the reduction reactions discussed in the context of its isomer, 1,2,3-trimethoxypropane, the solvent is not believed to be directly involved in the mechanistic steps of the reduction itself but rather provides a suitable medium for the reaction to occur. The mechanism of these reductions is dependent on the specific catalyst and hydride source used. For instance, reductions with TMDS and a metal catalyst are thought to proceed through the formation of a metal hydride species, which then acts as the active reducing agent. The precise mechanistic details, including the nature of the intermediate species and the role of the catalyst, are subjects of ongoing research in the field of catalysis and reduction methodology.

Kinetic Studies and Reaction Rate Determination

The rate of this hydrolysis would be expected to follow pseudo-first-order kinetics under conditions of constant acid and water concentration. However, specific rate constants, activation energies, and the influence of substituent effects on the rate of hydrolysis for this compound have not been experimentally determined or reported in the available literature. Such studies would be essential for a quantitative understanding of its stability and reactivity under various conditions.

Computational Chemistry in Elucidating Reaction Pathways

Computational chemistry has become a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For this compound, computational studies could provide significant insights into its reaction pathways, particularly for reactions that are difficult to study experimentally.

Potential areas of investigation using computational methods such as Density Functional Theory (DFT) or ab initio calculations would include:

Acid-Catalyzed Hydrolysis: Modeling the reaction pathway to determine the structures of intermediates and transition states, and to calculate the activation energy barrier for the cleavage of the C-O bonds.

Oxidation and Reduction Reactions: Investigating the feasibility of various oxidation or reduction pathways and identifying the most likely products.

Thermal Decomposition: Simulating the thermal degradation of this compound to predict its stability at elevated temperatures and identify the primary decomposition products.

Despite the potential of these methods, a thorough search of the scientific literature did not yield any specific computational studies focused on the reaction pathways of this compound. Therefore, a detailed, computationally-backed understanding of its reaction mechanisms is currently unavailable.

Role of Catalysts and Reaction Conditions on Selectivity and Yield

The reactivity of this compound, particularly in hydrolysis, is highly dependent on the presence of a catalyst and the specific reaction conditions.

Catalysts:

Acid Catalysts: Brønsted or Lewis acids are typically required to catalyze the hydrolysis of acetals. The type and concentration of the acid will significantly influence the reaction rate. Stronger acids will generally lead to faster hydrolysis.

Heterogeneous Catalysts: Solid acid catalysts could also be employed to facilitate the hydrolysis, offering potential advantages in terms of catalyst separation and reuse.

Reaction Conditions:

Temperature: An increase in temperature will generally increase the rate of reaction, in accordance with the Arrhenius equation. However, excessively high temperatures could lead to undesired side reactions or decomposition.

Solvent: The choice of solvent can influence reaction rates and equilibria. For hydrolysis, the presence of water is essential. The polarity of the solvent can also play a role in stabilizing intermediates and transition states.

pH: The rate of hydrolysis is highly pH-dependent, with the reaction being significantly faster under acidic conditions and much slower at neutral or basic pH.

While these general principles of acetal reactivity apply to this compound, specific studies detailing the systematic variation of catalysts and reaction conditions to optimize the selectivity and yield of its reactions are not found in the public domain. Such research would be necessary to develop efficient synthetic or degradative processes involving this compound.

Due to the limited availability of specific research on this compound, a data table with detailed experimental findings cannot be provided.

Applications of 1,1,3 Trimethoxypropane in Organic Synthesis and Materials Science

1,1,3-Trimethoxypropane as a Versatile Synthetic Intermediate

As a molecule possessing multiple functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules. Its acetal (B89532) and ether functionalities allow for a range of chemical transformations.

This compound is categorized among organic reagents that can be utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. echemi.com While detailed public literature specifying its direct incorporation into named commercial products is limited, its structure is suitable for creating molecular scaffolds found in these fields. The presence of methoxy (B1213986) groups and a propane (B168953) backbone allows for its use in constructing larger, more complex target molecules through various synthetic pathways.

The utility of this compound extends to the production of specialty chemicals. It is offered by numerous chemical suppliers, indicating its use in ongoing chemical synthesis studies and specialized manufacturing processes. lookchem.comfishersci.caavantorsciences.com Its properties make it a candidate for creating compounds where precise control of stereochemistry and functional group placement is necessary.

| Property | Value |

|---|---|

| Molecular Formula | C6H14O3 |

| Molecular Weight | 134.18 g/mol |

| Boiling Point | 143.1 °C at 760 mmHg |

| Density | 0.912 g/cm³ |

| Flash Point | 40.6 °C |

| Refractive Index | n20/D 1.4 |

Polymethine dyes are a class of compounds characterized by a conjugated chain of carbon atoms terminated by electron-donating and electron-accepting groups. nih.gov While various precursors are used for their synthesis, specific research detailing the use of this compound as a direct building block for the polymethine chain or the terminal groups is not prominently featured in available scientific literature. The synthesis of these dyes often involves different classes of starting materials, such as indolenine derivatives. mdpi.com

This compound as a Solvent in Chemical Transformations

The potential of a compound to act as a solvent is determined by its physical properties, such as boiling point, polarity, and ability to dissolve various reactants. While its isomer 1,2,3-Trimethoxypropane (B1593376) has been investigated as a solvent, the specific applications for this compound are less documented. lookchem.com

Transesterification reactions, often used in biodiesel production, involve the exchange of the alkoxy group of an ester with another alcohol. unusida.ac.idthescipub.com Etherification reactions are also fundamental in organic synthesis. While various solvents are employed for these transformations, detailed studies highlighting the specific use and advantages of this compound as a solvent for transesterification or etherification reactions are not widely available in the current body of research.

Potential as a Green and Low-Toxicity Solvent

The investigation into greener, more sustainable solvents has highlighted the promising characteristics of 1,2,3-trimethoxypropane, an isomer of this compound. Derived from glycerol (B35011), a renewable byproduct of biodiesel production, 1,2,3-TMP is noted for its favorable environmental and safety profile. rsc.orgacs.orgfigshare.com

Studies conducted according to OECD guidelines have shown that 1,2,3-TMP exhibits low acute toxicity, is not a skin sensitizer, and shows no evidence of mutagenicity or ecotoxicity in aquatic environments. rsc.org Its toxicological profile is considered safer than that of its other constitutional isomer, diglyme, with findings indicating no dermal irritation, no mutagenic activity, and an LD50 greater than 2000 mg/kg. acs.orgacs.org These properties have led to its inclusion in the GlaxoSmithKline (GSK) Solvent Sustainability Guide as a potentially green ether-based solvent. acs.orgacs.org

The green character of 1,2,3-TMP is further supported by its synthesis from a renewable feedstock. google.com Its potential as a "green" solvent stems from its derivation from glycerol, its low toxicity, and its utility in replacing more hazardous conventional solvents in various chemical reactions. google.com

| Parameter | Finding | Source |

|---|---|---|

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | acs.org |

| Skin Sensitization | No sensitization observed | rsc.org |

| Mutagenicity | No mutagenic activity | rsc.orgacs.org |

| Dermal Irritation | No dermal irritation | acs.orgacs.org |

| Aquatic Ecotoxicity | No ecotoxicity observed | rsc.org |

Solvent for Polymer Dissolution and Processing

Research has identified 1,2,3-trimethoxypropane as a capable solvent for the dissolution of various polymers. google.com This is a critical function in polymer processing, recycling, and synthesis. Its utility extends to a range of common polymers, suggesting its potential to replace more conventional, and often more hazardous, solvents used in these industrial processes.

A patent for the preparation and use of 1,2,3-trimethoxypropane specifies its application as a dissolving agent for several classes of polymers. google.com The compound has been shown to be effective for dissolving:

Polyamides

Celluloses

Polyolefins (including polyethylene, PVC, and polystyrene)

Polyesters (such as polycaprolactone (B3415563) and PET)

Polycarbonate (poly(bisphenol A-carbonate)) google.com

The ability to dissolve such a diverse group of polymers makes 1,2,3-TMP a versatile candidate for applications in materials science, particularly in the context of developing more sustainable polymer processing and recycling technologies.

This compound in Polymer Science and Engineering

The role of this compound and its isomers in polymer science is an area of ongoing exploration. While direct applications are still being developed, related compounds serve as important precedents.

Monomer in Plastics and Polymer Production

Currently, there is limited available research detailing the use of this compound as a direct monomer in the production of plastics and polymers. Polymer synthesis typically involves the polymerization of monomers, which are molecules that can react together to form long polymer chains. tsijournals.com While various functional monomers are used to create polymers with specific properties, the role of this compound in this capacity is not well-documented in existing literature.

Role in the Production of Polyurethane Foams

There is no direct evidence to suggest that this compound is used in the production of polyurethane foams. The synthesis of these foams relies on the reaction between polyols (compounds with multiple hydroxyl groups) and isocyanates. google.com

However, a structurally related compound, trimethylolpropane (TMP) , is used in this field. TMP is a triol that can be used in the glycolysis of poly(ethylene terephthalate) (PET) waste to produce hydroxyoligomers. researchgate.net These resulting oligomers, which are types of polyols, are then reacted with diisocyanates to produce rigid polyurethane foams. researchgate.net The use of TMP demonstrates how a propane backbone with functional groups can serve as a precursor in polyurethane synthesis, though it is chemically distinct from this compound, which is an acetal and lacks the necessary hydroxyl groups for this specific reaction.

Emerging Applications and Research Directions

Emerging research primarily focuses on the bio-derived isomer, 1,2,3-trimethoxypropane (1,2,3-TMP), which is being explored for several novel applications due to its unique properties. These research avenues indicate potential future directions for related glycerol-derived ethers.

One significant area of research is the use of 1,2,3-TMP as a physical solvent for carbon dioxide (CO₂) absorption. acs.orgfigshare.comresearchgate.netacs.org Its structure is analogous to the polyether solvents used in the commercial Selexol process, which removes acid gases from process streams. acs.orgfigshare.com Studies have characterized its density, viscosity, and CO₂ solubility, suggesting that glycerol-derived triethers warrant deeper investigation as alternative solvents for CO₂ capture and other gas-treating applications. acs.orgfigshare.com

Another novel application is in energy storage. Researchers have proposed 1,2,3-TMP as a greener, bio-sourced solvent for electrolytes in lithium-oxygen (Li-O₂) batteries. rsc.org Linear glymes are effective electrolytes in these high-energy-density batteries but are often hampered by high toxicity. rsc.org As a less toxic alternative, 1,2,3-TMP has been tested in both liquid electrolytes and gel polymer electrolytes, demonstrating high ionic conductivity and promising performance in Li-O₂ cells, confirming its potential in this advanced battery technology. rsc.org

These developments for 1,2,3-TMP underscore a broader trend towards leveraging bio-derived platform chemicals for high-performance applications, a direction that could eventually encompass other isomers and related compounds.

Analytical and Spectroscopic Characterization Techniques for 1,1,3 Trimethoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,3-trimethoxypropane, both ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons in the molecule. The structure, CH₃OCH₂CH₂CH(OCH₃)₂, contains five unique proton environments. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atoms.

The two methoxy (B1213986) groups at the C1 position are chemically equivalent, giving rise to a single, sharp singlet.

The single methoxy group at the C3 position will produce another distinct singlet.

The proton on C1 (the acetal (B89532) group) will appear as a triplet due to coupling with the two adjacent protons on C2.

The two protons on C2 will appear as a triplet of triplets or a more complex multiplet due to coupling with the proton on C1 and the two protons on C3.

The two protons on C3 will appear as a triplet, coupling with the two protons on C2.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH(OCH₃ )₂ | ~3.3 | Singlet (6H) |

| -CH₂-OCH₃ | ~3.2 | Singlet (3H) |

| -CH (OCH₃)₂ | ~4.5 | Triplet |

| -CH₂-CH₂ -CH- | ~1.9 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon skeleton. In this compound, four distinct carbon signals are expected, as the two methoxy carbons at the C1 position are equivalent. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom. Carbons bonded to oxygen are significantly deshielded and appear at higher chemical shifts (downfield).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H(OCH₃)₂ | ~100-105 |

| -CH₂-C H₂-CH- | ~35-40 |

| -O-C H₂-CH₂- | ~65-70 |

| -CH(O CH₃)₂ | ~52-55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₄O₃, giving it a molecular weight of approximately 134.18 g/mol . fishersci.ca

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 134. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral fragments. For ethers, cleavage of the C-O and C-C bonds adjacent to the oxygen atoms is common.

Key fragmentation pathways for this compound would likely include:

Loss of a methoxy radical (•OCH₃, 31 Da) to form a stable oxonium ion at m/z 103.

Cleavage of the C1-C2 bond, leading to the formation of the [CH(OCH₃)₂]⁺ ion, which would be a prominent peak at m/z 75.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from fragment ions.

Further fragmentation of the alkyl chain.

Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| 134 | [C₆H₁₄O₃]⁺ (Molecular Ion) |

| 103 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 59 | [CH₂OCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its C-H and C-O bonds.

The key features anticipated in the IR spectrum are:

C-H stretching: Strong bands in the region of 2800-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. A distinct peak around 2830 cm⁻¹ is characteristic of C-H stretching in methoxy groups.

C-O stretching: The most prominent feature for an ether is the strong C-O stretching absorption. For an acetal like this compound, multiple strong bands are expected in the 1050-1150 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-O-C linkages.

C-H bending: Absorptions in the 1350-1470 cm⁻¹ region due to the bending vibrations of the C-H bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2950-3000 | C-H stretch (alkyl) | Strong |

| 2830-2850 | C-H stretch (O-CH₃) | Medium |

| 1450-1470 | C-H bend (methylene/methyl) | Medium |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC)

Given its volatility (Boiling Point: 45-46 °C at 17 mmHg), gas chromatography is a highly suitable method for the analysis of this compound. avantorsciences.com Purity assessment is a primary application. In a typical GC analysis, the compound would be vaporized and passed through a capillary column containing a stationary phase. A non-polar or mid-polarity column (e.g., based on polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane) would be appropriate. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. The retention time would be specific to the compound under a given set of conditions (e.g., temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing potential non-volatile impurities or for preparative-scale purification. Since this compound lacks a strong UV chromophore, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary. A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be a common approach for separation based on polarity. sielc.comseparationmethods.commdpi.com

Advanced Spectroscopic Techniques and Theoretical Spectroscopy

While standard spectroscopic methods provide fundamental characterization, advanced techniques and computational chemistry can offer deeper insights into the structure and properties of this compound.

Advanced Spectroscopic Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign all proton and carbon signals. COSY would reveal the coupling relationships between protons (e.g., confirming the connectivity between the protons on C1, C2, and C3), while HSQC would correlate each carbon atom to its directly attached protons.

Theoretical Spectroscopy

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of this compound. researchgate.netnih.gov By calculating the optimized molecular geometry, it is possible to simulate its ¹H and ¹³C NMR chemical shifts, its IR vibrational frequencies and intensities, and its thermodynamic properties. These theoretical spectra can be invaluable for interpreting experimental data, confirming peak assignments, and understanding the conformational preferences of the molecule. aip.orgunibo.itnsf.gov

Theoretical and Computational Studies of 1,1,3 Trimethoxypropane

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,1,3-trimethoxypropane would begin with the construction of its three-dimensional structure. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. A key aspect of the analysis would be to identify the most stable conformers, which are the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

Computational methods such as molecular mechanics or quantum mechanics would be used to perform a conformational search. This process involves systematically or randomly altering the dihedral angles of the rotatable bonds and calculating the potential energy of each resulting conformation. The goal is to locate the global minimum energy conformer and other low-energy conformers that are likely to be present at room temperature. The relative populations of these conformers can then be estimated using the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C1-C2-C3-O4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 0.8 |

| C | -60° (gauche) | 0.0 |

| D | 0° (eclipsed) | 5.2 |

Note: This table is illustrative and not based on actual published data for this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would provide detailed information about the electronic structure of this compound. These calculations solve the Schrödinger equation for the molecule to yield its wave function and energy.

From the wave function, various electronic properties can be determined. These include the distribution of electron density, the molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

Prediction of Reactivity and Reaction Mechanisms

The electronic structure information obtained from quantum chemical calculations can be used to predict the reactivity of this compound. For instance, the regions of highest and lowest electrostatic potential would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energies and shapes of the HOMO and LUMO can also be used to predict the feasibility of reactions with other molecules under frontier molecular orbital theory.

To study a specific reaction involving this compound, computational chemists would model the entire reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. By mapping out the energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be elucidated.

Thermodynamic and Kinetic Modeling of Processes Involving this compound

Computational methods can be employed to calculate important thermodynamic properties of this compound and reactions in which it participates. By performing frequency calculations on the optimized molecular geometry, it is possible to determine the enthalpy, entropy, and Gibbs free energy of the molecule at different temperatures. For a chemical reaction, the change in these thermodynamic quantities (ΔH, ΔS, and ΔG) can be calculated to predict the reaction's spontaneity and equilibrium position.

Kinetic modeling would involve the use of transition state theory to calculate reaction rate constants from the computed activation energies. These calculated rate constants can then be used in kinetic simulations to model the time-dependent concentrations of reactants, products, and intermediates in a chemical process involving this compound.

Computational Approaches to Solvent Design and Optimization (e.g., COSMOTherm)

This compound's properties as a solvent can be predicted using computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents). This method uses the results of quantum chemical calculations to predict the thermodynamic properties of liquids and solutions.

The first step in a COSMO-RS analysis is to perform a quantum chemical calculation on an isolated molecule of this compound in a virtual conductor. This generates a "sigma profile" for the molecule, which is a histogram of the screening charge density on the molecular surface. This sigma profile is a unique descriptor of the molecule's polarity and its ability to engage in different types of intermolecular interactions (e.g., electrostatic, hydrogen bonding, and van der Waals forces).

By combining the sigma profiles of this compound and a solute, COSMO-RS can predict various thermodynamic properties of the solution, such as activity coefficients, solubilities, and partition coefficients. This allows for the in-silico screening and design of solvents for specific applications, potentially identifying this compound as a suitable solvent for a particular process without the need for extensive experimental work.

Environmental and Safety Aspects of 1,1,3 Trimethoxypropane Excluding Specific Physical/chemical Properties, Dosage/administration, and Basic Identification Data

Toxicity and Ecotoxicity Assessments

Assessments of 1,1,3-Trimethoxypropane indicate potential health and environmental hazards, although comprehensive toxicological data appears limited.

Table 1: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

Data sourced from multiple chemical suppliers. guidechem.comechemi.comechemi.combiosynth.com

There is a lack of available data regarding the mutagenic and genotoxic potential of this compound. Standard evaluations, such as the Ames test for bacterial reverse mutation, have not been found for this specific compound in the reviewed literature nih.govd-nb.infonih.govimrpress.com. The assertion that the compound's toxicological properties have not been fully investigated further suggests that genotoxicity data may not be publicly available biosynth.com.

Information regarding the ecotoxicity of this compound in aquatic environments is conflicting. One source provides GHS hazard statements indicating it is harmful or very toxic to aquatic life ambeed.com. Conversely, a safety data sheet from another supplier states that the compound contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants thermofisher.com.

Table 2: Conflicting Aquatic Ecotoxicity Hazard Statements

| Source | GHS Hazard Code | Hazard Statement |

|---|---|---|

| Ambeed | H402 | Harmful to aquatic life |

| Ambeed | H410 | Very toxic to aquatic life |

Environmental Fate and Degradation Studies

The environmental persistence of this compound is considered unlikely based on available information thermofisher.com. As a product containing volatile organic compounds (VOCs), it is expected to evaporate readily from surfaces thermofisher.com. Its volatility also suggests it will likely be mobile in the environment thermofisher.com. Furthermore, it is not believed to contain substances that are non-degradable in wastewater treatment facilities thermofisher.com.

Safe Handling and Storage Protocols in Research and Industrial Settings

Strict protocols are required for the safe handling and storage of this compound due to its hazardous properties.

Handling: Personnel should use the chemical in well-ventilated areas or outdoors and wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection guidechem.comechemi.combiosynth.com. It is crucial to avoid breathing in any gas, mist, vapors, or spray guidechem.comechemi.combiosynth.com. To prevent fire, the compound must be kept away from heat, sparks, open flames, and other ignition sources, and smoking is prohibited in handling areas guidechem.comechemi.combiosynth.com. Precautionary measures against static discharge, such as using non-sparking tools and grounding or bonding containers and equipment, are mandatory guidechem.comechemi.combiosynth.com. After handling, thorough washing is necessary echemi.combiosynth.com.

Storage: this compound should be stored in a cool, dry, and well-ventilated place guidechem.comechemi.com. Containers must be kept tightly closed and in an upright position to prevent leakage guidechem.comechemi.combiosynth.com. Some suppliers recommend refrigeration at +4°C echemi.compharmaffiliates.comchemwhat.com. For security, the substance should be stored locked up echemi.comechemi.com.

Table 3: Key Precautionary Statements for Handling and Storage

| Precautionary Code | Statement |

|---|---|

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

Data sourced from multiple chemical safety documents. guidechem.comechemi.combiosynth.com

Regulatory Framework and Green Chemistry Principles in this compound Production and Use

This compound is subject to several regulations due to its hazardous characteristics. It is classified under GHS as a Category 3 Flammable liquid guidechem.comechemi.com. For transportation, it is designated under DOT regulations with the following information: UN number 3271, Hazard Class 3, and Packing Group III, with the proper shipping name "ETHERS, N.O.S." fishersci.comfishersci.cachemwhat.com. In Germany, it has a water hazard class (WGK) of 3, indicating it is severely hazardous to water chemwhat.com.

According to one supplier, the product is provided under the Toxic Substances Control Act (TSCA) Research and Development (R&D) Exemption, which restricts its use for non-exempt commercial purposes without explicit consent .

There is no available information suggesting that green chemistry principles have been specifically applied to the production or use of this compound. This is in contrast to its isomer, 1,2,3-Trimethoxypropane (B1593376), which has been investigated as a potentially "green" solvent rsc.orgacs.orgrsc.org.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Perspectives and Challenges for 1,1,3 Trimethoxypropane

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of 1,1,3-Trimethoxypropane synthesis is intrinsically linked to the principles of green chemistry. Traditional methods for acetal (B89532) formation often rely on corrosive acid catalysts and may not be environmentally benign. acs.orgnih.gov Research is anticipated to move towards more sustainable and efficient synthetic protocols.

Key areas for development include:

Photo-organocatalysis: A promising green approach involves the use of organic dyes and light to catalyze the acetalization of aldehydes. rsc.orgrsc.org This method bypasses the need for metal complexes or stoichiometric acids, relying on small organic molecules and household lamps to activate aldehydes for reaction with alcohols. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as ammonium (B1175870) salts supported on silica (B1680970) gel or mesoporous polymers, offers advantages like easy separation, reusability, and reduced corrosive waste. nih.govmdpi.com

Bio-based Feedstocks: A significant leap in sustainability would involve synthesizing this compound from renewable resources. For instance, its isomer, 1,2,3-Trimethoxypropane (B1593376), has been successfully synthesized from bio-sourced glycerol (B35011). rsc.orggoogle.com Future research could explore pathways to produce the necessary precursors for this compound from similar biomass-derived materials.

These sustainable routes aim to improve atom economy, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning the production of this compound with modern environmental standards.

| Synthetic Approach | Key Features | Potential Advantages |

| Photo-organocatalysis | Uses organic photocatalysts (e.g., thioxanthenone) and light. rsc.orgrsc.org | Mild, inexpensive, avoids transition metals and strong acids. rsc.org |

| Heterogeneous Catalysis | Employs solid, recyclable acid catalysts (e.g., supported ammonium salts). nih.govmdpi.com | Simplified work-up, catalyst reusability, environmentally friendly. nih.gov |

| Bio-based Synthesis | Utilizes renewable starting materials derived from biomass (e.g., glycerol). rsc.org | Reduces reliance on fossil fuels, improves carbon footprint. |

Exploration of Undiscovered Chemical Reactivity

While acetals are well-known as stable protecting groups for carbonyl compounds, impregnable under neutral or basic conditions, their full reactive potential remains an area for exploration. masterorganicchemistry.com For this compound, future research will likely focus on uncovering novel transformations beyond simple hydrolysis.

Potential avenues for investigation include:

Transacetalization Reactions: Exploring the exchange of the methoxy (B1213986) groups with other alcohols or diols under mild catalytic conditions could lead to the synthesis of novel mixed or cyclic acetals with tailored properties.

C-H Bond Activation: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. pnas.org Research could target the selective activation of C-H bonds on the propane (B168953) backbone of this compound to introduce new functional groups, opening up a vast new chemical space for its derivatives.

Reactions with Novel Electrophiles and Nucleophiles: Investigating the reactivity of this compound with a broader range of reagents under various conditions could reveal unexpected reaction pathways, leading to the formation of complex molecular architectures.

Discovering new reactions for this compound would not only expand its utility as a synthetic intermediate but also contribute to the fundamental understanding of acetal chemistry.

Expansion of Applications in Emerging Technologies

The unique properties of this compound could be harnessed in several emerging technological fields. Drawing parallels with its isomer, 1,2,3-Trimethoxypropane, which has been investigated as a green solvent and an electrolyte component, provides a roadmap for future applications. rsc.orgacs.org

Promising areas for application development include:

Green Solvents: The low toxicity profile of related ethers like 1,2,3-Trimethoxypropane suggests that this compound could be a candidate for a new class of environmentally benign solvents. rsc.orgacs.org Its physical properties, such as viscosity and polarity, should be thoroughly characterized to assess its suitability for applications like CO2 absorption or as a medium for chemical reactions. acs.org

Electrolytes for Energy Storage: The search for safer and more efficient electrolytes is crucial for advancing battery technology. rsc.org The ether linkages in this compound make it a potential solvent or additive for electrolytes in devices like lithium-ion or lithium-oxygen batteries, similar to the glymes currently in use. rsc.org

Nanotechnology: As a solvent, this compound could play a role in the synthesis and stabilization of nanomaterials. mdpi.com Its ability to dissolve precursors and control particle growth could be vital in creating new multi-dimensional nanomaterials with specific properties. mdpi.com

Bioelectrochemical Systems: These technologies, which utilize microorganisms for generating electricity or valuable chemicals, could potentially use this compound or its derivatives as components in the electrolyte or as extraction solvents. mdpi.com

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Tools

A profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new applications. Future research will heavily rely on the synergy between advanced analytical techniques and computational chemistry.

Advanced Spectroscopic Techniques: Ultrafast spectroscopy methods can provide unprecedented, real-time insights into the dynamics of chemical reactions on femtosecond timescales. spectroscopyonline.com These techniques could be employed to observe the formation and cleavage of bonds during the synthesis or hydrolysis of this compound, elucidating the transient intermediates involved.

Computational Chemistry: Quantum mechanics (QM) and molecular dynamics (MD) simulations are powerful tools for exploring reaction pathways. scielo.brescholarship.org Computational studies can be used to:

Model the transition states and intermediates of reactions involving this compound. scielo.br

Predict the regioselectivity and stereoselectivity of new reactions.

Understand the role of solvents and catalysts at a molecular level.

Screen for potential new applications by calculating relevant physical and chemical properties.

The integration of these advanced tools will facilitate a shift from empirical observation to rational design in the chemistry of this compound. rsc.org

| Tool | Application to this compound Research | Expected Outcome |

| Ultrafast Spectroscopy | Real-time observation of reaction dynamics (e.g., acetal hydrolysis). spectroscopyonline.com | Detailed understanding of bond-breaking/forming events and transient species. |

| Quantum Mechanics (DFT) | Calculation of reaction energy profiles, transition state structures, and activation energies. scielo.brescholarship.org | Rationalization of reactivity and selectivity; prediction of new reaction pathways. |

| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different environments (e.g., as a solvent). escholarship.org | Insight into solvation effects, diffusion, and interactions with other molecules. |

Comprehensive Toxicological and Environmental Impact Assessments of New Derivatives

As new synthetic routes and applications lead to a wider array of this compound derivatives, a thorough evaluation of their safety and environmental fate becomes paramount. While limited data exists for the parent compound, comprehensive assessments will be crucial for any new molecule intended for broader use. fishersci.ca

Future research must focus on:

Toxicological Profiling: This includes conducting a full suite of tests for any new derivative, such as acute and chronic toxicity, mutagenicity, and skin sensitization, following established guidelines. The low toxicity of the isomer 1,2,3-Trimethoxypropane provides a hopeful benchmark, but each new compound must be assessed independently. rsc.orgacs.org

Ecotoxicity Studies: Evaluating the impact on aquatic life and other ecosystems is essential. rsc.org Studies should determine the biodegradability and potential for bioaccumulation of new derivatives to prevent long-term environmental contamination.

Lifecycle Assessment: A holistic view of the environmental impact, from the synthesis of the derivatives (considering the sustainability of the chosen route) to their final disposal or degradation, is necessary to ensure that new chemical products are truly "green" over their entire lifecycle.

These assessments are critical for responsible innovation and for ensuring that the development of this compound chemistry proceeds in a safe and sustainable manner.

Q & A

Basic Research Questions

Q. How can researchers systematically characterize the purity and structural identity of 1,1,3-Trimethoxypropane in synthetic workflows?

- Methodological Answer :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the methoxy group positions and propane backbone. Compare chemical shifts with literature data (e.g., δ ~3.3 ppm for methoxy protons) .

- Chromatographic Purity : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase to assess purity. Monitor for byproducts like residual alcohols or aldehydes from incomplete synthesis .

- Physical Properties : Verify density (0.942 g/cm³) and refractive index (1.398) against established standards to ensure consistency with expected values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Keep away from oxidizing agents due to potential reactivity .

- Waste Disposal : Neutralize acidic or basic residues before disposal. Collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for generating reactive intermediates in organic synthesis?

- Methodological Answer :

- Acid-Catalyzed Hydrolysis : Under controlled acidic conditions (e.g., HCl in methanol), the compound can hydrolyze to form acrolein derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature to minimize side reactions .

- Stability Profiling : Conduct kinetic studies using UV-Vis spectroscopy to assess degradation rates under varying temperatures and pH. This data informs optimal storage and reaction conditions .

Q. What strategies resolve contradictions in toxicological data for this compound across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized exposure models (e.g., OECD guidelines for inhalation or dermal toxicity) to isolate confounding variables like impurities or solvent effects .

- Meta-Analysis : Systematically review grey literature (e.g., dissertations, conference abstracts) and regulatory databases (e.g., TSCATS, NIH RePORTER) to identify data gaps and validate trends .

Q. How can researchers design experiments to evaluate the compound’s role in oxidative stress models?

- Methodological Answer :

- Biomarker Quantification : Hydrolyze this compound to generate malondialdehyde (MDA) analogs, and measure MDA-adduct formation in cell cultures using HPLC-MS/MS. Compare results with positive controls (e.g., H₂O₂-treated samples) .

- In Vivo Models : Administer the compound to rodents via oral gavage and assess lipid peroxidation in tissues (e.g., liver, lung) using thiobarbituric acid reactive substances (TBARS) assays. Include sham and vehicle controls to isolate compound-specific effects .

Methodological and Literature Review Questions

Q. What systematic approaches ensure comprehensive literature reviews for proposing research on this compound?

- Methodological Answer :

- Database Search Strategy : Use CAS number (14315-97-0) and synonyms (e.g., trimethyl orthoacetate) to query PubMed, SciFinder, and Reaxys. Apply Boolean operators (e.g., "synthesis AND toxicity") and filter by publication date (post-2010) .

- Grey Literature Inclusion : Search technical reports, theses, and regulatory documents (e.g., ATSDR profiles) for unpublished data on stability or toxicity .

Q. How should researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 6–12 weeks. Analyze degradation products via GC-MS and adjust storage protocols (e.g., desiccants, amber glass) .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit oxidation. Validate efficacy using accelerated stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.